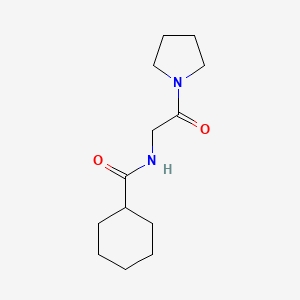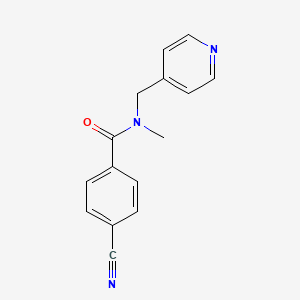
Cambridge id 6895361
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge id 6895361 is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to the class of small molecules known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. In
作用機序
The mechanism of action of Cambridge id 6895361 involves binding to specific cannabinoid receptors in the brain, primarily CB1 and CB2 receptors. This binding results in the activation of various signaling pathways that modulate the release of neurotransmitters and other signaling molecules. The exact mechanism of action is not fully understood, but it is believed to involve both direct and indirect effects on neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of natural cannabinoids found in the cannabis plant. It can produce a range of effects, including pain relief, relaxation, and altered perception. It can also affect mood, appetite, and sleep patterns. The exact effects depend on the dose, route of administration, and individual factors such as age, sex, and genetic makeup.
実験室実験の利点と制限
One advantage of using Cambridge id 6895361 in lab experiments is its selectivity for specific cannabinoid receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other compounds found in natural cannabis extracts. However, one limitation is the lack of information on the long-term effects of the compound. Further research is needed to determine the safety and efficacy of this compound in various experimental settings.
将来の方向性
There are several future directions for research involving Cambridge id 6895361. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Another area of interest is its use as a tool for drug discovery, as it may help identify new targets for therapeutic interventions. Additionally, further research is needed to explore the long-term effects of the compound and its potential for abuse and addiction.
Conclusion
In conclusion, this compound is a synthetic cannabinoid with potential applications in various scientific research fields. Its selective targeting of specific cannabinoid receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. While further research is needed to determine the safety and efficacy of the compound, its potential for use in drug discovery and therapeutic interventions makes it an exciting area of research for the future.
合成法
The synthesis of Cambridge id 6895361 involves several chemical reactions that result in the formation of a complex molecule with a specific chemical structure. The exact details of the synthesis method are not publicly available due to the proprietary nature of the compound. However, it is known that the synthesis involves the use of various reagents and solvents under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
Cambridge id 6895361 has potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. Its ability to selectively target specific cannabinoid receptors in the brain makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. It can also be used to explore the effects of cannabinoids on the immune system, inflammation, and pain perception.
特性
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-8-4-5-9-15)10-14-13(17)11-6-2-1-3-7-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZANKUHYFAZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)





![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)